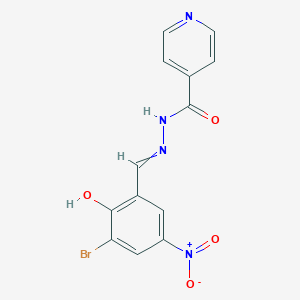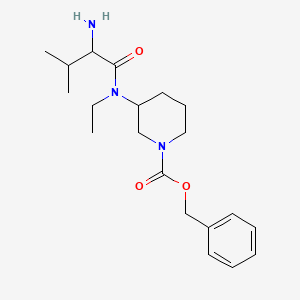
(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amine and amide functional groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate can be achieved through several methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively . Another method involves the asymmetric synthesis of chiral amines using immobilized ω-transaminases, which can provide high yields and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic methodologies due to their efficiency and sustainability. The use of immobilized enzymes, such as ω-transaminases, allows for the large-scale production of chiral amines with high enantioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical drugs.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial applications
Mécanisme D'action
The mechanism of action of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The amine and amide groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-amino-1-butanol
- (2S,3R)-3-methylglutamate
- 2-aminothiazole-based compounds
Uniqueness
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. These features make it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various therapeutic applications.
Propriétés
Formule moléculaire |
C20H31N3O3 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
benzyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3 |
Clé InChI |
QOSMMJONJMTRSE-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
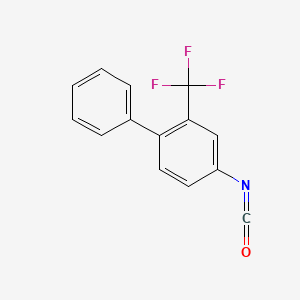
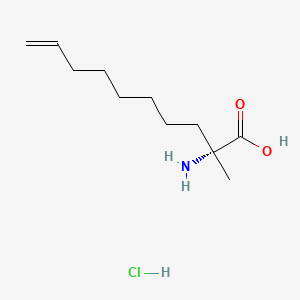
![5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14788822.png)
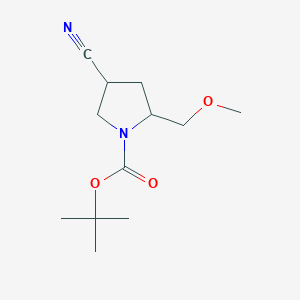
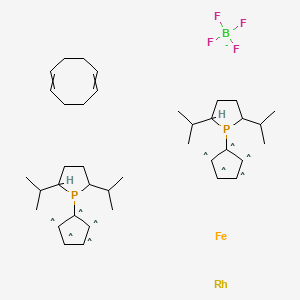
![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)

![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)
![5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14788844.png)
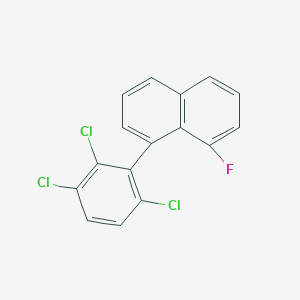
![(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol](/img/structure/B14788859.png)
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B14788861.png)
